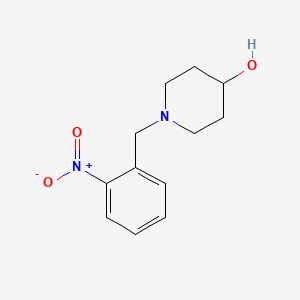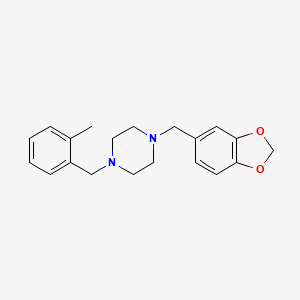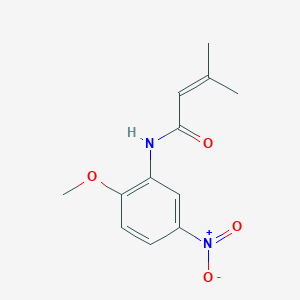![molecular formula C18H25N3O3S B5638882 (3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)
(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of molecules that incorporate features such as a pyrrolidin-3-amine backbone, a sulfonyl functional group, and an oxazolyl phenyl moiety. These features are indicative of the compound's potential for significant biological activity, given the common presence of these motifs in pharmacologically active compounds. However, as per the constraints, discussion on applications, drug usage, or side effects will be excluded.
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine" often involves multiple steps, starting from simpler precursors. A relevant example includes the double reduction of cyclic sulfonamides to furnish amino products, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007). This methodology could be adapted for the synthesis of compounds with complex structures, including our compound of interest, by employing specific precursors and conditions tailored to introduce the pyrrolidin-3-amine and oxazolyl phenyl groups.
Molecular Structure Analysis
For molecules with intricate structures, such as our compound, understanding the molecular conformation, stereochemistry, and electronic distribution is crucial. A combination of experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (DFT) studies provides comprehensive insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound (Gültekin et al., 2020).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals can be inferred from studies on similar structures. For instance, the rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles leading to polysubstituted 3-aminopyrrole derivatives highlights the potential reactivity pathways (Lei et al., 2015). Such reactions are crucial for introducing or modifying functional groups in the compound’s structure.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for handling and application. While specific data on our compound might not be readily available, closely related compounds can offer insights. For example, water-soluble aminoxyls demonstrate solubility properties that could be relevant for similar sulfonamide derivatives (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are pivotal for understanding the compound's behavior in biological systems or chemical reactions. Studies on sulfonamide-derived compounds and their metal complexes provide valuable information on bonding nature, structural geometry, and potential reactivity patterns that could apply to our compound of interest (Chohan & Shad, 2011).
Propriétés
IUPAC Name |
(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-4-5-15-10-21(11-16(15)19)25(22,23)18-8-14(7-6-12(18)2)17-9-20-13(3)24-17/h6-9,15-16H,4-5,10-11,19H2,1-3H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBCOXVFWNMJF-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)

![(3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638821.png)
![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)
![(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5638832.png)


![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)

![4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5638879.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylmethyl)piperidine](/img/structure/B5638888.png)